

# An In-depth Technical Guide to 8-Bromo-5-methoxyquinoline

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## Compound of Interest

Compound Name: 8-Bromo-5-methoxyquinoline

CAS No.: 1312610-18-6

Cat. No.: B1373161

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## Introduction

**8-Bromo-5-methoxyquinoline** is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry and drug discovery. The strategic placement of a bromine atom at the 8-position and a methoxy group at the 5-position imparts unique physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, while the methoxy group can influence the compound's electronic properties, metabolic stability, and binding interactions with biological targets.

This technical guide provides a comprehensive overview of **8-Bromo-5-methoxyquinoline**, including its physicochemical properties, spectroscopic data, a plausible synthetic approach,

and its potential applications in the field of drug development, particularly in the context of kinase inhibition.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of **8-Bromo-5-methoxyquinoline** is fundamental for its application in research and development. The following tables summarize key data for this compound.

Property	Value	Source
CAS Number	1312610-18-6	[1][2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO	[1]
Molecular Weight	238.08 g/mol	[1]
Appearance	Colorless oil	[5]

Table 1: Physicochemical Properties of **8-Bromo-5-methoxyquinoline**.

Spectroscopic analysis is essential for the unambiguous identification and characterization of **8-Bromo-5-methoxyquinoline**.

Technique	Data	Source
<sup>1</sup> H NMR (400 MHz, Chloroform-d)	δ 9.05 (dd, J = 4.3, 1.7 Hz, 1H), 8.60 (dd, J = 8.4, 1.7 Hz, 1H), 7.93 (d, J = 8.3 Hz, 1H), 7.45 (dd, J = 8.4, 4.3 Hz, 1H), 6.75 (d, J = 8.3 Hz, 1H), 4.00 (s, 3H)	[5]
<sup>13</sup> C NMR (101 MHz, Chloroform-d)	δ 155.15, 151.60, 145.64, 132.72, 131.61, 122.32, 121.11, 114.92, 105.20, 56.10	[5]
HRMS (ESI)	calcd for C <sub>10</sub> H <sub>8</sub> BrNO [M] <sup>+</sup> 236.9789, found 236.9791	[5]

Table 2: Spectroscopic Data for **8-Bromo-5-methoxyquinoline**.

## Synthetic Protocol: A Proposed Approach

While various methods for the bromination of quinoline derivatives exist, a specific, high-yield protocol for **8-Bromo-5-methoxyquinoline** can be elusive. A plausible and effective method involves the direct electrophilic bromination of 5-methoxyquinoline. The methoxy group at the 5-position is an activating group, directing the incoming electrophile to the electron-rich positions of the quinoline ring. Careful control of reaction conditions is crucial to favor the formation of the 8-bromo isomer.

## Experimental Protocol: Electrophilic Bromination of 5-Methoxyquinoline

This protocol is a generalized procedure based on established methods for the bromination of substituted quinolines.

Materials:

- 5-Methoxyquinoline (1.0 equiv)
- N-Bromosuccinimide (NBS) (1.1 equiv)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

#### Procedure:

- To a solution of 5-methoxyquinoline in dichloromethane, add N-Bromosuccinimide in one portion at room temperature.
- Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield **8-Bromo-5-methoxyquinoline**.

#### Causality Behind Experimental Choices:

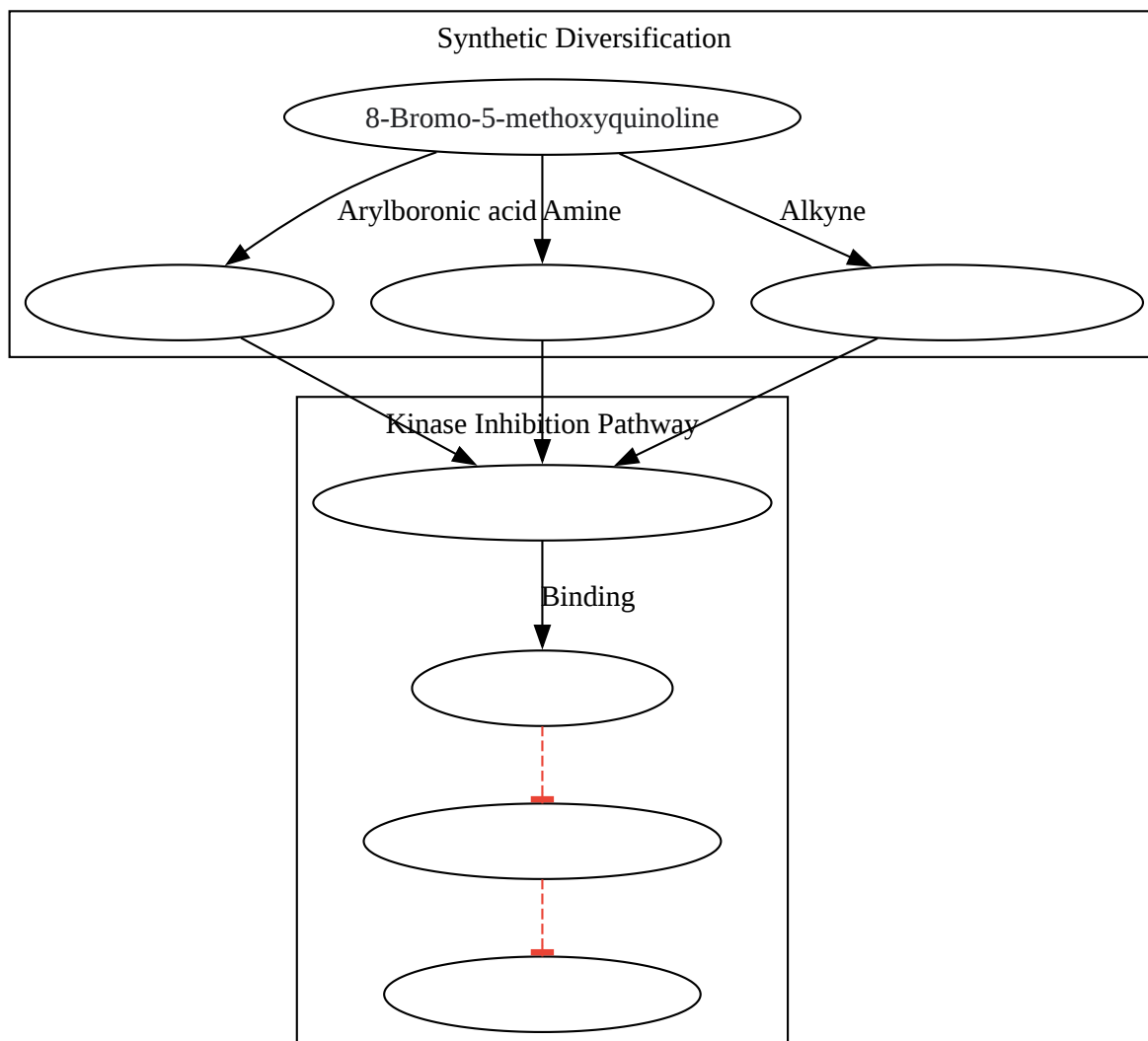
- N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, reducing the formation of over-brominated byproducts.
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>): This solvent is chosen for its inertness and ability to dissolve both the starting material and the reagent.
- Aqueous Workup: The sequential washing steps are critical to remove unreacted NBS, succinimide byproduct, and acidic impurities, ensuring a clean crude product for purification.
- Column Chromatography: This is a standard and effective method for isolating the desired 8-bromo isomer from other potential isomers and impurities.

## Applications in Drug Discovery and Medicinal Chemistry

The **8-Bromo-5-methoxyquinoline** scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications, particularly in the realm of oncology. The bromine atom at the 8-position provides a strategic point for diversification through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups, enabling extensive structure-activity relationship (SAR) studies.

## Role as a Kinase Inhibitor Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The quinoline core is a well-established "privileged structure" in the design of kinase inhibitors.[6] By functionalizing the 8-position of the **8-Bromo-5-methoxyquinoline** core, medicinal chemists can design molecules that target the ATP-binding site of specific kinases, leading to the inhibition of their catalytic activity and the downstream signaling pathways they control.



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The diagram above illustrates how **8-Bromo-5-methoxyquinoline** can be utilized as a versatile starting material. Through established cross-coupling reactions, a diverse library of quinoline derivatives can be synthesized. These compounds can then be screened for their ability to bind to and inhibit the activity of specific protein kinases, thereby blocking signal transduction pathways that drive aberrant cell proliferation in cancer.

## Conclusion

**8-Bromo-5-methoxyquinoline**, with its confirmed CAS number of 1312610-18-6, represents a key intermediate for researchers and scientists in the field of drug development. Its chemical structure, featuring a strategically placed bromine atom, allows for extensive synthetic elaboration, making it an ideal scaffold for the generation of compound libraries targeting a variety of biological targets, most notably protein kinases. The detailed physicochemical and spectroscopic data provided herein serve as a foundational reference for its use in the laboratory. The proposed synthetic protocol offers a reliable starting point for its preparation, enabling further exploration of its potential in medicinal chemistry and the development of next-generation therapeutics.

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